Ethyl 3-hydroxy-4-methoxybenzoate

Catalog No.
S734781
CAS No.
148527-38-2
M.F
C10H12O4
M. Wt
196.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 3-hydroxy-4-methoxybenzoate

CAS Number

148527-38-2

Product Name

Ethyl 3-hydroxy-4-methoxybenzoate

IUPAC Name

ethyl 3-hydroxy-4-methoxybenzoate

Molecular Formula

C10H12O4

Molecular Weight

196.2 g/mol

InChI

InChI=1S/C10H12O4/c1-3-14-10(12)7-4-5-9(13-2)8(11)6-7/h4-6,11H,3H2,1-2H3

InChI Key

DCBPAZQCHKARFB-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC(=C(C=C1)OC)O

Synonyms

ethyl 3 - hydroxy - 4 - Methoxybenzoate

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)OC)O

Organic Co-Crystals

Specific Scientific Field: Crystal engineering and solid-state chemistry focus on understanding crystal structures and designing new materials.

Application Summary: Ethyl vanillate has been studied as a component in organic co-crystals. These co-crystals exhibit unique properties due to molecular interactions between the components.

Experimental Procedures:

    Co-Crystal Growth: Ethyl vanillate can form co-crystals with other molecules (e.g., nicotinamide). Slow evaporation from a solvent (e.g., ethanol) leads to co-crystal growth.

    X-Ray Diffraction: Researchers analyze the co-crystal’s structural parameters using X-ray diffraction techniques.

    Vibrational Modes: Infrared spectroscopy (IR) helps identify functional groups and vibrational modes.

Results and Outcomes:

Antioxidant Properties

Specific Scientific Field: Biochemistry and pharmacology investigate the biological effects of compounds.

Application Summary: Ethyl vanillate possesses antioxidant properties. Antioxidants protect cells from oxidative damage caused by free radicals.

Experimental Procedures:

    In Vitro Assays: Researchers assess the radical-scavenging ability of ethyl vanillate using assays like DPPH (1,1-diphenyl-2-picrylhydrazyl).

    Cell Culture Studies: Ethyl vanillate’s protective effects are evaluated in cell lines exposed to oxidative stress.

Results and Outcomes:

Ethyl 3-hydroxy-4-methoxybenzoate, commonly known as ethyl vanillate, is an organic compound with the molecular formula C10H12O4C_{10}H_{12}O_{4} and a molecular weight of 196.20 g/mol. This compound is an ester derivative of benzoic acid, specifically the ethyl ester of 3-hydroxy-4-methoxybenzoic acid. Ethyl 3-hydroxy-4-methoxybenzoate is characterized by its aromatic properties and is widely utilized in various chemical and industrial applications, including fragrances and flavorings .

, including:

  • Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
  • Reduction: The ester group can be reduced to yield the corresponding alcohol.
  • Substitution: The methoxy group may be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate and chromium trioxide are typical oxidizing agents used.
  • Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
  • Substitution: Halogens or nucleophiles can facilitate substitution reactions .

Major Products Formed

  • Oxidation: Produces quinones and other oxidized derivatives.
  • Reduction: Yields alcohols and other reduced derivatives.
  • Substitution: Results in various substituted benzoates depending on the reagents employed .

Ethyl 3-hydroxy-4-methoxybenzoate has been investigated for its potential biological activities, including:

  • Antimicrobial Properties: Studies suggest that this compound exhibits fungicidal activity, making it a candidate for use in agricultural applications.
  • Antioxidant Effects: It has been explored for its ability to scavenge free radicals, which can contribute to cellular protection against oxidative stress.
  • Therapeutic Potential: Research indicates possible roles in drug synthesis and therapeutic applications due to its bioactive properties.

The synthesis of ethyl 3-hydroxy-4-methoxybenzoate primarily involves the esterification of 3-hydroxy-4-methoxybenzoic acid with ethanol. This reaction typically requires a strong acid catalyst such as sulfuric acid and is conducted under reflux conditions.

General Procedure

  • Combine 3-hydroxy-4-methoxybenzoic acid and ethanol in the presence of concentrated sulfuric acid.
  • Heat the mixture under reflux for approximately 8 hours.
  • After completion, evaporate the solvent and extract the product using ethyl acetate.
  • Wash the organic layer with saturated sodium bicarbonate and water, then dry over sodium sulfate before evaporation to obtain the final product .

Ethyl 3-hydroxy-4-methoxybenzoate finds diverse applications across various fields:

  • Fragrance Industry: Used as a flavoring agent in perfumes due to its pleasant aroma.
  • Food Industry: Acts as a flavor enhancer in food products.
  • Pharmaceuticals: Explored as an intermediate in the synthesis of bioactive compounds and potential therapeutic agents .

Ethyl 3-hydroxy-4-methoxybenzoate shares structural similarities with several related compounds. Below are some comparable compounds along with their unique features:

Compound NameMolecular FormulaUnique Features
Methyl 3-hydroxy-4-methoxybenzoateC9H10O4Methyl ester variant; used as an intermediate in synthesis
3-Hydroxy-4-methoxybenzoic acidC9H10O4Parent compound; lacks ethyl group; important for synthesis
Ethyl vanillinC9H10O3Related aromatic compound; used in flavoring
Ethyl 4-methoxybenzoateC10H12O3Similar structure; different position of methoxy group

The uniqueness of ethyl 3-hydroxy-4-methoxybenzoate lies in its specific functional groups that confer distinct biological activities and applications compared to these similar compounds .

XLogP3

2.1

Wikipedia

Ethyl 3-hydroxy-4-methoxybenzoate

Dates

Last modified: 08-15-2023

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